tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate

Catalog No.
S3315843
CAS No.
1286273-90-2
M.F
C16H23N3O3
M. Wt
305.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate

CAS Number

1286273-90-2

Product Name

tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate

IUPAC Name

tert-butyl N-[1-(pyridine-3-carbonyl)piperidin-4-yl]carbamate

Molecular Formula

C16H23N3O3

Molecular Weight

305.37

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)18-13-6-9-19(10-7-13)14(20)12-5-4-8-17-11-12/h4-5,8,11,13H,6-7,9-10H2,1-3H3,(H,18,21)

InChI Key

DGGQGJIRWFWWPN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CN=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CN=CC=C2

tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate is a chemical compound with the molecular formula C16H23N3O3C_{16}H_{23}N_{3}O_{3} and a molecular weight of approximately 319.40 g/mol. This compound features a tert-butyl group, a nicotinoyl moiety, and a piperidine ring, contributing to its unique pharmacological properties. The presence of these functional groups enhances its solubility and bioavailability, making it an interesting candidate for various applications in medicinal chemistry.

  • Scientific databases like PubChem () do not contain any reported uses or biological activity data for this specific compound.
  • Searches of scholarly articles through academic databases yielded no results related to the research applications of tert-Butyl Nicotinoylpiperidinyl Carbamate.

Future Potential:

  • tert-Butyl (Boc) Protecting Group: This group is commonly used in organic chemistry to protect amines during reactions. It can be attached and detached under specific conditions, allowing for controlled modification of the molecule.
  • Nicotinoyl Moiety: This group is derived from nicotinic acid (vitamin B3) and is present in many biologically active molecules. It could potentially contribute to interactions with enzymes or receptors in the body.
  • Piperidinyl Group: This cyclic amine is found in various natural products and pharmaceuticals. It can provide a scaffold for further chemical modifications.
Typical of carbamates, such as hydrolysis, where it can react with water to form the corresponding alcohol and amine. Additionally, it can undergo nucleophilic substitution reactions due to the presence of the piperidine nitrogen, which can be attacked by electrophiles. The stability of the compound is influenced by the tert-butyl group, which can also affect its reactivity profile.

tert-Butyl 1-nicotinoylpiperidin-4-ylcarbamate exhibits significant biological activity. It has been shown to possess antibacterial properties against Gram-positive bacteria, including strains resistant to conventional antibiotics like methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . Its mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a potential candidate for further development as an antimicrobial agent.

Several synthesis methods have been reported for the preparation of tert-butyl 1-nicotinoylpiperidin-4-ylcarbamate:

  • Condensation Reaction: The compound can be synthesized via a condensation reaction between tert-butyl carbamate and 1-nicotinoylpiperidine in the presence of a suitable catalyst.
  • Carbamate Formation: Another method involves the reaction of piperidine derivatives with isocyanates followed by alkylation with tert-butyl alcohol.
  • Multi-step Synthesis: A more complex approach may involve multiple steps starting from simpler precursors, allowing for greater control over the final product's stereochemistry.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its antibacterial properties, it could be developed into new antibiotic therapies.
  • Research: It serves as a useful tool in studying bacterial resistance mechanisms and could aid in drug discovery processes.
  • Chemical Biology: Its unique structure makes it suitable for probing biological pathways involving nicotinic receptors.

Interaction studies indicate that tert-butyl 1-nicotinoylpiperidin-4-ylcarbamate interacts with specific biological targets, particularly those associated with bacterial cell wall synthesis. Its effectiveness against resistant strains suggests that it may inhibit key enzymes involved in peptidoglycan biosynthesis. Further studies are needed to elucidate its full pharmacokinetic and pharmacodynamic profiles.

Several compounds share structural similarities with tert-butyl 1-nicotinoylpiperidin-4-ylcarbamate. Here are some notable examples:

Compound NameCAS NumberSimilarity
tert-Butyl piperidin-4-ylcarbamate73874-95-00.98
tert-Butyl (4-methylpiperidin-4-yl)carbamate163271-08-70.96
tert-Butyl (1-nitrosopiperidin-4-yl)carbamate2396758-93-10.91
tert-Butyl (4-(methylamino)piperidine-1-carboxylate147539-41-10.91

Uniqueness: What sets tert-butyl 1-nicotinoylpiperidin-4-ylcarbamate apart from these compounds is its specific nicotinoyl substitution, which may enhance its interaction with nicotinic acetylcholine receptors, potentially leading to unique pharmacological effects not observed in other similar compounds.

XLogP3

1.6

Dates

Modify: 2024-04-14

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